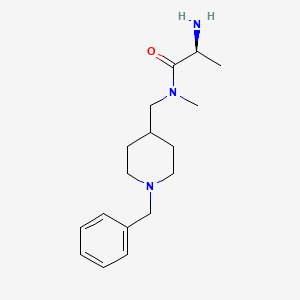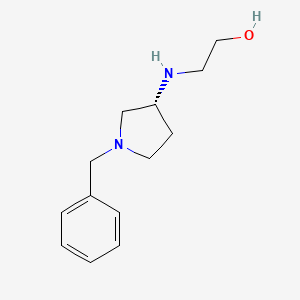
2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol
Übersicht
Beschreibung
2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol, also known as BPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPE is a chiral compound, meaning it exists in two mirror-image forms, with only one form, the R-enantiomer, exhibiting biological activity.
Wissenschaftliche Forschungsanwendungen
2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol has been studied for its potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and cancer biology. In neuroscience, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In pharmacology, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain. In cancer biology, this compound has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Wirkmechanismus
The exact mechanism of action of 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol is not fully understood, but it is believed to act on multiple targets in the body. This compound has been shown to modulate the activity of neurotransmitters, such as acetylcholine and dopamine, in the brain, leading to improved cognitive function. It also has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects. In cancer biology, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix and the metastasis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in various tissues and organs. In the brain, this compound has been found to increase the levels of neurotransmitters, such as acetylcholine and dopamine, leading to improved cognitive function. In the immune system, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), leading to its anti-inflammatory effects. In cancer cells, this compound has been found to inhibit the activity of MMPs, leading to the inhibition of cancer cell growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also exhibits high selectivity for its biological targets, making it a useful tool for studying specific pathways in the body. However, there are also limitations to its use in lab experiments. This compound has poor solubility in water, which can limit its bioavailability in vivo. It also has potential toxicity at high doses, which must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-((R)-1-Benzyl-pyrrolidin-3-ylamino)-ethanol. In neuroscience, further studies are needed to elucidate the exact mechanism of action of this compound and its potential for the treatment of neurodegenerative diseases. In pharmacology, more research is needed to explore the anti-inflammatory and analgesic effects of this compound and its potential for the treatment of chronic pain. In cancer biology, further studies are needed to investigate the potential of this compound as a therapeutic agent for the treatment of cancer. Additionally, studies are needed to explore the potential of this compound in other fields of research, such as cardiovascular disease and metabolic disorders.
Eigenschaften
IUPAC Name |
2-[[(3R)-1-benzylpyrrolidin-3-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c16-9-7-14-13-6-8-15(11-13)10-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11H2/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFBNKNLZZXFSQ-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NCCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1NCCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



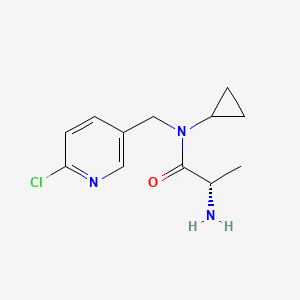

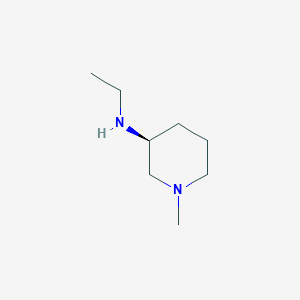
![2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol](/img/structure/B3235199.png)
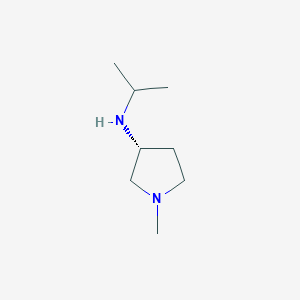

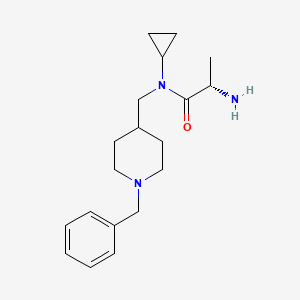
![2-[Methyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol](/img/structure/B3235246.png)
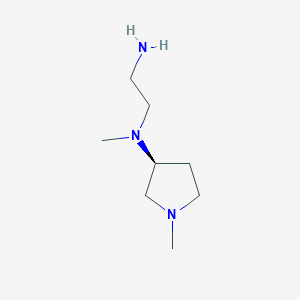

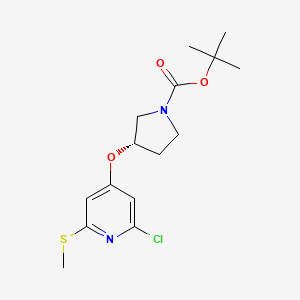
![Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride](/img/structure/B3235261.png)
